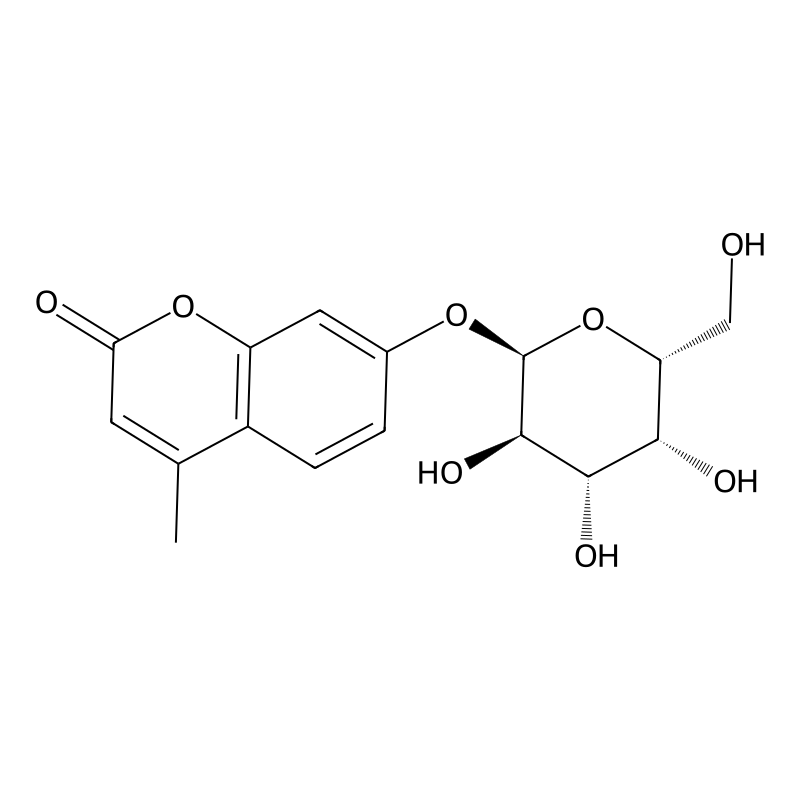

4-Methylumbelliferyl-alpha-D-galactopyranoside

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 4-Methylumbelliferyl-alpha-D-galactopyranoside (CAS 38597-12-5) for High-Sensitivity Enzyme Assays

- 3. Why Generic Substitution Fails: Stereospecificity and Matrix Interference

- 4. Quantitative Evidence: Why 4-MU-α-Gal Outperforms Substitutes in Procurement

Quantifying α-galactosidase activity in blood-based matrices poses a challenge due to hemoglobin interference with chromogenic substrates. 4-MU-α-Gal (CAS 38597-12-5) addresses this with a fluorogenic cleavage product (Ex/Em ~360/445 nm) that eliminates spectral overlap, enabling picomole-level sensitivity in dried blood spots. It is the definitive substrate for Fabry newborn screening, recombinant enzyme (agalsidase alfa/beta) lot-release assays, and pharmacological chaperone screening. Supplied with strict stereospecificity and high purity for reproducible high-throughput workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MU-α-Gal) is a premium fluorogenic substrate specifically designed for the absolute quantification of α-galactosidase activity. In industrial and clinical procurement, this compound is the gold-standard precursor for formulating diagnostic kits, particularly for lysosomal storage disorders such as Fabry disease, and for the quality control of recombinant enzyme replacement therapies (ERT). Unlike standard chromogenic substrates, 4-MU-α-Gal yields a highly fluorescent 4-methylumbelliferone (4-MU) cleavage product (Ex/Em ~360/445 nm), enabling trace-level enzyme detection in complex biological matrices like dried blood spots (DBS) without the signal interference common to colorimetric alternatives . Its high solubility in standard assay buffers and strict stereospecificity make it an indispensable reagent for reproducible, high-throughput biochemical workflows .

Research Fit

Substituting 4-MU-α-Gal with closely related analogs compromises assay viability and diagnostic accuracy. Utilizing the beta-anomer, 4-Methylumbelliferyl-beta-D-galactopyranoside, results in zero substrate cleavage by α-galactosidase due to the enzyme's strict stereospecificity, rendering it useless for Fabry disease screening or α-galactosidase ERT validation [1]. Furthermore, substituting with the chromogenic alpha-anomer, p-nitrophenyl-alpha-D-galactopyranoside (pNPGal), introduces severe matrix interference; pNPGal relies on absorbance at ~410 nm, which heavily overlaps with the hemoglobin Soret band in blood-based samples, leading to high background noise and false readings [2]. Only the specific 4-MU-α-Gal substrate provides the necessary emission shift (~445 nm) and signal amplification required to bypass blood matrix quenching while maintaining picomole-level sensitivity [3].

Substitution Risk

References

- [1] BRENDA Enzyme Database. 'Information on EC 3.2.1.22 - alpha-galactosidase.'

- [2] Chamoles, N. A., et al. 'Fabry disease: enzymatic diagnosis in dried blood spots on filter paper.' Clinica Chimica Acta 308.1-2 (2001): 195-196.

- [3] Mayes, J. S., et al. 'Differential assay for lysosomal alpha-galactosidases in human tissues and its application to Fabry's disease.' Clinica Chimica Acta 112.2 (1981): 247-251.

Superior Limit of Detection vs. Chromogenic Substrates in Biological Matrices

Fluorometric assays utilizing 4-MU-α-Gal achieve significantly lower limits of detection compared to traditional pNPGal-based colorimetric assays. In standardized α-galactosidase activity kits, 4-MU-α-Gal can reliably detect enzyme activity as low as 0.1 µU, whereas pNPGal assays typically require orders of magnitude more enzyme to generate a measurable absorbance signal above background noise. Furthermore, the fluorescence emission of the 4-MU product at 445-454 nm avoids the ~410 nm absorbance overlap caused by hemoglobin in dried blood spots, ensuring high signal-to-noise ratios [1].

| Evidence Dimension | Limit of Detection (LOD) and Signal-to-Noise |

| Target Compound Data | 4-MU-α-Gal (LOD ~0.1 µU α-galactosidase activity; Ex/Em 360/445 nm) |

| Comparator Or Baseline | pNPGal (Requires higher enzyme concentration; subject to 410 nm hemoglobin interference) |

| Quantified Difference | >10-fold to 100-fold improvement in functional sensitivity in blood matrices |

| Conditions | Dried blood spot (DBS) extracts or complex lysates assayed for α-galactosidase activity at acidic pH (e.g., pH 4.0-4.6). |

Procurement of the fluorogenic substrate is mandatory for diagnostic kit manufacturers requiring trace enzyme detection in micro-volume clinical samples.

Absolute Stereospecificity for Alpha-Galactosidase A

The orientation of the glycosidic bond is critical for enzyme recognition; α-galactosidase A exclusively hydrolyzes the alpha-linkage. Head-to-head application shows that while 4-MU-α-Gal is rapidly cleaved to yield high specific activity (e.g., >1,100 pmol/min/μg for recombinant human GLA), the isomeric substitute 4-Methylumbelliferyl-beta-D-galactopyranoside yields no detectable fluorescence under identical conditions because it is a substrate for β-galactosidase instead. This absolute non-interchangeability dictates that procurement must strictly verify the alpha-anomer for any Fabry disease or α-galactosidase-specific workflow [1].

| Evidence Dimension | Enzyme Cleavage Velocity (Specific Activity) |

| Target Compound Data | 4-MU-α-Gal (>1,100 pmol/min/μg specific activity with recombinant GLA) |

| Comparator Or Baseline | 4-MU-beta-Gal (0 pmol/min/μg specific activity with GLA) |

| Quantified Difference | 100% loss of signal when substituting with the beta-anomer |

| Conditions | Recombinant human α-galactosidase A (GLA) assay at pH 4.0, 37°C. |

Eliminates the risk of false-negative results in quality control and diagnostics caused by sourcing the incorrect stereoisomer.

Vmax 28.7 μmol min⁻¹ mg⁻¹

Formulation Compatibility for Isozyme Differentiation

In diagnostic formulations, 4-MU-α-Gal demonstrates excellent compatibility with competitive inhibitors required to isolate specific isozymes. When co-formulated with N-acetyl-D-galactosamine (GalNAc), an inhibitor of α-galactosidase B (NAGA), 4-MU-α-Gal allows for the exclusive, quantitative measurement of α-galactosidase A activity [1]. Alternative generic substrates or crude mixtures often fail to maintain linear kinetics in the presence of high concentrations of GalNAc (typically ~117 mM), whereas 4-MU-α-Gal maintains robust turnover, making it the only viable choice for multiplexed or differentiated lysosomal screening panels[2].

| Evidence Dimension | Isozyme-Specific Assay Linearity |

| Target Compound Data | 4-MU-α-Gal + GalNAc (Linear, specific measurement of α-Gal A) |

| Comparator Or Baseline | Uninhibited baseline or incompatible substrates (Mixed α-Gal A and B signals) |

| Quantified Difference | Enables 100% isolation of α-Gal A activity from background α-Gal B activity |

| Conditions | 5 mM 4-MU-α-Gal with 117 mM N-acetyl-D-galactosamine in 0.1 M citrate-phosphate buffer, pH 4.6. |

Essential for developers of Fabry disease diagnostic kits who must differentiate the disease-relevant A-isozyme from the B-isozyme.

370 nm (pH 7.4)

385 nm (pH 10.4)

Free 4-MU ≤100 ppm

Diagnostic Kit Manufacturing for Fabry Disease (Dried Blood Spots)

4-MU-α-Gal is the critical raw material for formulating newborn screening and diagnostic kits, where its high fluorometric sensitivity overcomes the low sample volumes and hemoglobin interference inherent to dried blood spot testing [1].

Quality Control of Enzyme Replacement Therapies (ERT)

Biopharmaceutical companies producing recombinant Agalsidase alfa or beta require 4-MU-α-Gal for lot-release assays to precisely quantify specific enzyme activity (>1,100 pmol/min/μg) and ensure therapeutic efficacy .

High-Throughput Screening for Pharmacological Chaperones

In drug discovery, 4-MU-α-Gal is used in cell-based assays to measure the restoration of α-galactosidase A activity in mutant cell lines treated with novel chaperone molecules, relying on its high signal-to-noise ratio and formulation compatibility in complex lysates [2].

Application Fit Matrix

References

- [1] Chamoles, N. A., et al. 'Fabry disease: enzymatic diagnosis in dried blood spots on filter paper.' Clinica Chimica Acta 308.1-2 (2001): 195-196.

- [3] Tajima, Y., et al. 'Use of a Modified α-N-Acetylgalactosaminidase in the Development of Enzyme Replacement Therapy for Fabry Disease.' American Journal of Human Genetics (2009).

XLogP3

Appearance

MeSH Pharmacological Classification

Wikipedia

Explore Compound Types